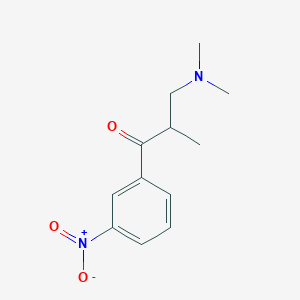

3-(Dimethylamino)-2-methyl-1-(3-nitro-phenyl)-propan-1-one

Cat. No. B8349524

M. Wt: 236.27 g/mol

InChI Key: FXFCSPFGQINMOB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08729308B2

Procedure details

N,N-dimethylamine HCl (80.0 g, 0.982 mol), paraformaldehyde (45 g, 1.499 mol), water (30 g, 1.667 mol) and acetic anhydride (30 ml/32.4 g, 0.32 mol) are added into a 1 liter four-neck flask, provided with mechanical stirrer, thermometer and dropping funnel. The suspension is slowly heated up to 50° C. and stirred for 30 minutes. Then, acetic anhydride (200 ml/216 g, 2.12 mol) is dripped thereinto slowly and portionwise. The reaction mixture is stirred at 50-70° C. for at least 1 hour then 1-(3-nitrophenyl)propan-1-one (150 g, 0.837 mol) and acetic anhydride (200 ml/216 g, 2.12 mol) suspension is added. The reaction mixture is stirred at about 70° C. for 16 hours, then conversion is monitored using HPLC. When the conversion is >90% about 200 ml of solvent are distilled under vacuum and 600 ml of ethanol are added. The obtained suspension is cooled to 20-25° C. and allowed to stir for 3 hours. Then it is filtered and washed with 300 ml of acetone. About 210 g of almost colourless solid and with HPLC purity >99% are obtained. The wet product is suspended in water (600 ml), t-butyl-methylether (600 ml) and the pH is adjusted to 10-12 with 28% sodium hydroxide. The two phases are stirred for about 30 minutes then they are separated. The organic phase is concentrated to oily residue. About 182 g of slightly yellowish oil (about 92% yield) with HPLC purity >99% are obtained.

[Compound]

Name

solvent

Quantity

200 mL

Type

reactant

Reaction Step Five

Name

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH3:2][NH:3][CH3:4].C=O.[C:7](OC(=O)C)(=O)C.[N+:14]([C:17]1[CH:18]=[C:19]([C:23](=[O:26])[CH2:24][CH3:25])[CH:20]=[CH:21][CH:22]=1)([O-:16])=[O:15].[OH-].[Na+]>O.C(OC)(C)(C)C>[CH3:2][N:3]([CH3:7])[CH2:4][CH:24]([CH3:25])[C:23]([C:19]1[CH:20]=[CH:21][CH:22]=[C:17]([N+:14]([O-:16])=[O:15])[CH:18]=1)=[O:26] |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)OC

|

Step Two

|

Name

|

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CNC

|

|

Name

|

|

|

Quantity

|

45 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C=CC1)C(CC)=O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Five

[Compound]

|

Name

|

solvent

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with mechanical stirrer

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture is stirred at 50-70° C. for at least 1 hour

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture is stirred at about 70° C. for 16 hours

|

|

Duration

|

16 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are distilled under vacuum and 600 ml of ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The obtained suspension is cooled to 20-25° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 3 hours

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Then it is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 300 ml of acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

About 210 g of almost colourless solid and with HPLC purity >99% are obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The two phases are stirred for about 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

they are separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic phase is concentrated to oily residue

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN(CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 92% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |